molecular formula C12H11F3N2O4 B2552877 2,2,2-Trifluoro-1-(6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one CAS No. 1851285-93-2

2,2,2-Trifluoro-1-(6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Cat. No.: B2552877
CAS No.: 1851285-93-2
M. Wt: 304.225
InChI Key: XEULIBCGMHSSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a trifluoroethanone group, a methoxy group, a nitro group, and a tetrahydroisoquinoline group. These groups are known to impart various chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoroethanone group would likely have a strong influence on the molecule’s overall shape and reactivity due to the presence of highly electronegative fluorine atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the trifluoroethanone group might undergo nucleophilic addition reactions, while the nitro group could participate in reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoroethanone group could increase the compound’s polarity, affecting its solubility and boiling point .

Scientific Research Applications

Synthesis of Complex Organic Molecules

Research demonstrates the utility of related compounds in the synthesis of complex organic molecules. For example, Roberts et al. (1997) describe the synthesis of Pyrrolo[4,3,2-de]quinolines, which are key structures in several natural products and pharmaceuticals, showcasing the broader applicability of similar tetrahydroisoquinoline derivatives in complex organic synthesis Roberts, Joule, Bros, & Álvarez, 1997.

Antimicrobial and Antifungal Applications

Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using related ligands, which were investigated for their antimicrobial properties. The study indicates that these complexes exhibit significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents Chai, Zhang, Tang, Zhang, & Zhang, 2017.

Catalysis and Enantioselective Synthesis

Jansa et al. (2007) reported on coordination compounds based on tetrahydroisoquinoline derivatives for use in enantioselective catalysis. The study highlights the potential of these compounds in catalyzing reactions with high enantioselectivity, which is crucial for the synthesis of chiral pharmaceuticals and other biologically active molecules Jansa, Macháček, Nachtigall, Wsól, & Svobodová, 2007.

Novel Proton Sponges

Dyablo et al. (2015) synthesized new representatives of quinoline proton sponges, indicating the role of such structures in chemistry and potentially in material sciences for applications requiring proton transfer or buffering capabilities Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015.

Organic Electronics and Fluorescent Materials

Profluorescent nitroxides have been studied by Blinco et al. (2008), demonstrating the application of similar compounds in sensing and stabilizing radical-mediated oxidative damage. This research points towards applications in organic electronics and the development of materials that can report on their own degradation through changes in fluorescence Blinco, Keddie, Wade, Barker, George, & Bottle, 2008.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its use in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

2,2,2-trifluoro-1-(6-methoxy-5-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O4/c1-21-9-3-2-7-6-16(11(18)12(13,14)15)5-4-8(7)10(9)17(19)20/h2-3H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEULIBCGMHSSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(CC2)C(=O)C(F)(F)F)C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.